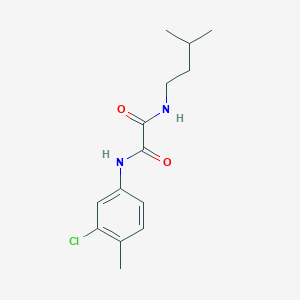
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide, commonly known as A82775C, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and is primarily used as a tool for studying the biological mechanisms of certain diseases and conditions.
Mécanisme D'action
The mechanism of action of A82775C is primarily through the inhibition of the release of glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. A82775C binds to specific receptors in the brain, known as the AMPA receptors, and blocks the release of glutamate. This inhibition leads to a decrease in the excitability of neurons and a reduction in the activity of certain neural circuits.
Biochemical and Physiological Effects:
A82775C has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, it has also been shown to have an effect on the levels of other neurotransmitters such as dopamine and serotonin. This effect has been linked to potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using A82775C in lab experiments is its specificity for the AMPA receptors. This specificity allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications. However, one of the limitations of using A82775C is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several potential future directions for the study of A82775C. One area of research is the potential therapeutic applications of A82775C in the treatment of various neurological disorders. Another area of research is the development of more specific and potent AMPA receptor inhibitors that can be used in conjunction with A82775C to further study the role of glutamate in various physiological processes. Additionally, the potential toxicity of A82775C at high doses warrants further investigation into the safety of this compound for use in lab experiments.
Conclusion:
In conclusion, A82775C is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for the AMPA receptors allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications in the treatment of various neurological disorders. However, the potential toxicity of A82775C at high doses highlights the importance of careful dosing and monitoring in lab experiments. Further research is needed to fully understand the potential of A82775C in scientific research and its potential applications in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of A82775C can be achieved through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-methylbutylamine, followed by the reaction with ethylenediamine. The resulting product is then purified through recrystallization to obtain A82775C in its pure form.
Applications De Recherche Scientifique
A82775C has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. This inhibition has been linked to potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9(2)6-7-16-13(18)14(19)17-11-5-4-10(3)12(15)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRSJPFNYDDPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

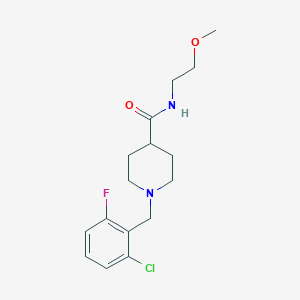
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)

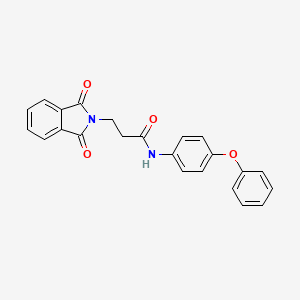
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
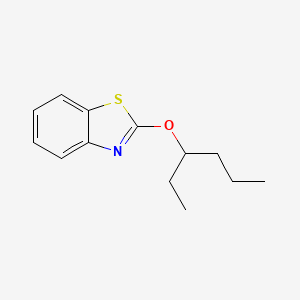
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
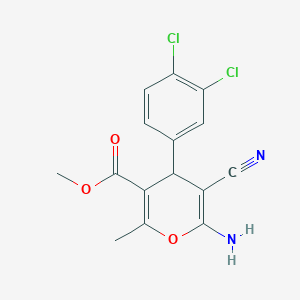
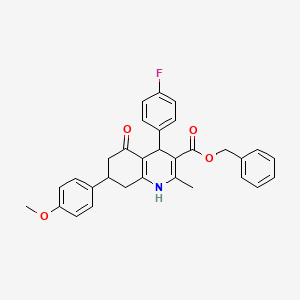
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
